molecular formula C11H14FN B13049006 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine

1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine

Cat. No.: B13049006
M. Wt: 179.23 g/mol
InChI Key: MKBCUUYRHPFHKE-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine is an organic compound with the CAS Number 1181644-04-1 and a molecular formula of C11H14FN . It has a molecular weight of 179.24 g/mol . The SMILES string for this compound is NC(CC1=CC=C(C=C1)F)C2CC2 . This compound is intended for research and development purposes only. It is not approved for human or veterinary use. Researchers can request a quote for this product or inquire about custom synthesis services for specific research needs . Given its structural features, including a cyclopropyl group and a fluorophenyl moiety, this amine is a valuable building block in synthetic and medicinal chemistry. Such scaffolds are often utilized in structure-activity relationship (SAR) studies and as a key intermediate in the synthesis of more complex bioactive molecules, including potential pharmaceutical agents.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

1-cyclopropyl-2-(4-fluorophenyl)ethanamine

InChI

InChI=1S/C11H14FN/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9,11H,3-4,7,13H2

InChI Key

MKBCUUYRHPFHKE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC2=CC=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

Cyclopropanation of 4-Fluorophenylacetate Derivatives

One common approach involves the cyclopropanation of 4-fluorophenylacetate esters or acids to form cyclopropyl ketones or esters, which are then converted to the target amine.

  • Step 1: Formation of Cyclopropyl Ketone Intermediate

    For example, 4-fluorophenylacetic acid ethyl ester is reacted with cyclopropanecarbonyl chloride in the presence of pyridine and DMF to yield cyclopropyl-2-(4-fluorophenyl)ethyl ketone. This step is typically conducted at room temperature with stirring for several hours, followed by acid workup and extraction.

  • Step 2: Halogenation

    The ketone intermediate is halogenated at the alpha position using reagents such as N-bromosuccinimide (NBS) or pyridinium tribromide in solvents like dichloromethane or trichloromethane at controlled temperatures (around 20 °C) to afford alpha-bromo ketones with yields exceeding 80% and high purity (HPLC > 96%).

  • Step 3: Amination

    The alpha-bromo ketone is subjected to nucleophilic substitution with ammonia or amines to form the corresponding cyclopropyl ethanamine derivatives. The reaction conditions are optimized to maximize yield and minimize side reactions.

Data Table 1: Typical Yields and Purity in Cyclopropyl Ketone Preparation

Step Reagents/Conditions Yield (%) Purity (HPLC %)
Cyclopropyl ketone formation 4-fluorophenylacetic acid ethyl ester, cyclopropanecarbonyl chloride, pyridine, DMF, RT, 8 h 90-91 >95
Alpha-bromination NBS or pyridinium tribromide, DCM, 20 °C, 8 h 82-83 >96

RT = Room Temperature; DCM = Dichloromethane

Reductive Amination Route

Another widely used method is the reductive amination of 4-fluorobenzaldehyde with cyclopropylmethylamine:

  • Step 1: Imine Formation

    4-fluorobenzaldehyde reacts with cyclopropylmethylamine under mild conditions to form an imine intermediate.

  • Step 2: Reduction

    The imine is reduced using mild reducing agents such as sodium borohydride or sodium cyanoborohydride to yield 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine.

This method is advantageous due to its straightforwardness and mild reaction conditions, often resulting in high yields and purity.

Smiles Rearrangement for Cyclopropylamine Synthesis

Advanced synthetic methodologies include the use of Smiles rearrangement, which enables stereoselective formation of cyclopropylamines:

  • The method involves Ti-mediated coupling of benzyloxy nitriles with homoallylic alcohols, followed by rearrangement and subsequent functional group transformations to yield cyclopropylamine derivatives.

  • This approach allows gram-scale synthesis with good overall yields (43-76%) and stereoselectivity, which is critical for biological activity.

Reaction Conditions and Reagents Analysis

Preparation Step Common Reagents Solvents Temperature Reaction Time Notes
Cyclopropanation Cyclopropanecarbonyl chloride, pyridine DMF, acetonitrile 20-30 °C 3-8 hours Controlled addition to avoid side reactions
Halogenation NBS, pyridinium tribromide DCM, trichloromethane ~20 °C 8 hours High selectivity for alpha position
Amination Ammonia, amines, NaBH4 (for reductive amination) Ethanol, ether, DMF 0-25 °C 2-8 hours Mild conditions preserve cyclopropyl ring
Smiles Rearrangement Ti(Oi-Pr)4, EtMgBr, Lewis acids THF, ether Ambient Several hours Stereoselective, suitable for scale-up

Research Findings on Preparation Efficiency

  • Yields for key intermediates such as cyclopropyl ketones typically range from 82% to 91%, with purity levels exceeding 95% as confirmed by HPLC analysis.

  • Reductive amination routes offer rapid access to the target amine with minimal purification steps, making them suitable for both research and industrial synthesis.

  • The Smiles rearrangement method provides stereoselective access to cyclopropylamines with good yields and scalability, useful for producing enantiomerically enriched compounds.

Summary Table of Preparation Methods

Method Key Steps Advantages Typical Yield (%) Scale Suitability
Cyclopropanation + Halogenation + Amination Formation of cyclopropyl ketone, halogenation, nucleophilic substitution High purity, well-established 80-90 Laboratory and pilot scale
Reductive Amination Imine formation + reduction Mild conditions, straightforward 85-95 Laboratory and industrial
Smiles Rearrangement Ti-mediated coupling + rearrangement Stereoselective, gram-scale synthesis 43-76 Laboratory and scale-up

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key pathways include:

Reaction TypeReagents/ConditionsProductsSelectivity Notes
N-Oxidation mCPBA (meta-chloroperbenzoic acid) Corresponding hydroxylamine or nitroso derivativesDependent on stoichiometry and solvent polarity.
Dehydrogenation KMnO₄ (acidic conditions)Imine intermediatesCyclopropyl stability limits over-oxidation.
  • Mechanistic Insight : The electron-withdrawing fluorine atom on the phenyl ring reduces electron density at the amine, slowing oxidation kinetics compared to non-fluorinated analogues .

Reductive Transformations

The amine group participates in reductive amination and related processes:

Reaction TypeReagents/ConditionsProductsApplications
Reductive Alkylation NaBH₃CN, aldehydes/ketones Secondary or tertiary aminesUsed to introduce hydrophobic substituents in drug design.
Catalytic Hydrogenation H₂, Pd/CN/A (stable under mild H₂)Limited reactivity due to aromatic fluorine’s deactivating effects.
  • Stereochemical Considerations : The cyclopropane ring induces steric hindrance, favoring trans-addition in asymmetric syntheses .

Nucleophilic Substitution

The 4-fluorophenyl group directs electrophilic aromatic substitution (EAS):

PositionReagentsProductsYield (%)
Para (to fluorine)HNO₃/H₂SO₄Nitro derivatives<10 (steric hindrance)
Meta Cl₂/FeCl₃Chlorinated analogues25–30
  • Limitations : The cyclopropyl group’s strain reduces EAS efficiency compared to non-cyclopropyl substrates.

Condensation and Cyclization

The amine acts as a nucleophile in cyclocondensation reactions:

Reaction TypePartnersCatalystsProducts
Schiff Base Formation AldehydesNoneImines (stable at RT)
Heterocycle Synthesis α,β-unsaturated ketonesBF₃·Et₂OPyrrolidine derivatives
  • Example : Reaction with pyruvaldehyde yields pyrimidine-containing scaffolds under Mitsunobu conditions .

Biochemical Interactions

In pharmacological contexts, the compound’s reactivity correlates with enzyme inhibition:

Target EnzymeInteraction TypeFunctional ImpactSelectivity Ratio (nNOS/eNOS)
Neuronal NO Synthase (nNOS)H-bonding via amineInhibits NO production100:1
Cytochrome P450N-DealkylationProdrug activationSubstrate-dependent
  • Structural Basis : The cyclopropyl group enhances binding to hydrophobic enzyme pockets, while the fluorine atom fine-tunes electron distribution .

Comparative Reactivity Table

A comparison with structurally similar amines highlights substituent effects:

CompoundSubstituentOxidation Rate (Relative)EAS Yield (%)
1-Cyclopropyl-2-(4-FPh)ethan-1-amine4-F, cyclopropyl1.0 (reference)25–30
1-Cyclopropyl-2-(3-FPh)ethan-1-amine3-F, cyclopropyl1.240–45
1-Phenyl-2-(4-FPh)ethan-1-amine4-F, phenyl0.850–55
  • Key Trend : Meta-fluorine improves EAS yields but reduces oxidative stability compared to para-substitution .

Industrial-Scale Considerations

  • Optimized Halogenation : Bromination using PBr₃ achieves >80% conversion in flow reactors.

  • Waste Mitigation : Solvent-free reductive amination reduces environmental impact .

Scientific Research Applications

Scientific Research Applications

1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine has diverse applications across several domains:

Medicinal Chemistry

  • Pharmaceutical Development : This compound is notable for its potential in developing pharmaceuticals targeting various biological pathways, particularly those involved in neurodegenerative diseases and cardiovascular conditions.
  • Enzyme Interaction Studies : It is utilized to study interactions with enzymes and receptors, which may lead to therapeutic effects. Compounds with similar structures have shown activity against various enzymes, suggesting potential pharmacological benefits .

Biological Research

  • Mechanisms of Action : Preliminary studies indicate that compounds with similar structures can modulate enzyme activity or receptor signaling pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic potential .

Industrial Applications

  • Agrochemicals Production : The compound serves as an intermediate in the synthesis of agrochemicals, contributing to agricultural productivity.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

  • Neurodegenerative Disease Models : In vitro studies have demonstrated that similar compounds can inhibit neuronal nitric oxide synthase (nNOS), presenting a potential therapeutic strategy for neurodegenerative disorders .
  • Cardiovascular Research : The compound has been explored as a potential agent in cardiovascular disease treatments due to its ability to interact with key biological pathways involved in heart function.
  • Comparative Studies : A comparison with structurally similar compounds has shown that variations in substitution patterns can significantly influence biological activity and pharmacokinetics. For instance, 1-cyclopropyl-2-(2-fluorophenyl)ethanone exhibits different properties compared to 1-cyclopropyl-2-(4-fluorophenyl)ethanone, highlighting the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorophenyl Substitution Patterns

The position of fluorine on the phenyl ring significantly influences molecular geometry and physicochemical properties:

  • 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine : The ortho-fluorine substitution induces steric hindrance, leading to a dihedral angle of 47.6° between the cyclopropane and fluorophenyl rings, as observed in its diketone analog . This distortion reduces planarity and may affect receptor binding.
  • 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine: The para-fluorine substituent minimizes steric repulsion, allowing for a more planar conformation compared to ortho-substituted analogs. However, steric clashes with adjacent groups (e.g., in meso-porphyrins) can still induce nonplanar distortions .
Table 1: Positional Isomer Comparison
Compound Fluorine Position Dihedral Angle (°) Key Structural Feature
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine analog Ortho 47.6 High steric distortion
(1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine Meta N/A Enhanced electronic effects
This compound Para ~0–10 (estimated) Minimal steric hindrance

Substituent Variations: Cyclopropane vs. Other Moieties

Replacing the cyclopropane ring with bulkier or flexible groups alters molecular rigidity and solubility:

  • Adamantane Derivatives : 2-{2-[3-(Adamant-1-yl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine () incorporates a rigid adamantane group, enhancing lipophilicity and resistance to enzymatic degradation.
  • Pyrazolyl Derivatives : (1R)-1-(4-Fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]ethan-1-amine () introduces a heterocyclic pyrazole ring, improving water solubility and hydrogen-bonding capacity.
Table 2: Substituent-Based Comparison
Compound Core Structure Key Property
This compound Cyclopropane High rigidity, moderate lipophilicity
Adamantane-thiazole derivative Adamantane Extreme lipophilicity, metabolic stability
Pyrazolyl-ethylamine Pyrazole Enhanced solubility, H-bonding

Functional Group Modifications: Amine vs. Ketone Analogs

The presence of an amine group versus a ketone influences reactivity and biological activity:

  • This compound : The primary amine enables salt formation (e.g., dihydrochloride salts in ) and participation in Schiff base or urea/thiourea derivatization.
  • 1-Cyclopropyl-2-(4-fluorophenyl)ethanone : The ketone analog serves as a precursor for reductive amination and exhibits distinct electronic properties due to the carbonyl group.

Structural and Conformational Insights

Crystallographic data () and computational studies () highlight the impact of fluorophenyl groups on molecular planarity. For instance, 4-fluorophenyl substituents in porphyrins cause steric repulsion, leading to nonplanar geometries . Similarly, the title compound’s cyclopropane and para-fluorophenyl groups likely adopt a near-planar conformation, optimizing π-π stacking interactions in crystal packing .

Biological Activity

1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C9H12FN\text{C}_9\text{H}_{12}\text{F}\text{N}, and it has a molecular weight of approximately 179.24 g/mol. The compound's structural characteristics suggest that it may interact with various biological targets, leading to diverse pharmacological effects.

Structural Characteristics

The compound features a cyclopropyl group attached to a 4-fluorophenyl ethanamine backbone. This configuration is believed to influence its biological activity, particularly in modulating enzyme activities and receptor signaling pathways. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, which are critical for drug development.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit activity against various enzymes and receptors. The following sections highlight specific areas of biological activity, including potential therapeutic applications.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amineC9H12FN179.24 g/molSimilar structure with different fluorine position
(1R)-2-cyclopropyl-1-(4-fluorophenyl)ethanamineC9H12FN179.24 g/molEnantiomeric form affecting biological activity
2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanoneC9H10BrF257.10 g/molBromine substitution influencing reactivity

Research suggests that compounds with similar structures can modulate various biological pathways:

  • Enzyme Inhibition : Studies have indicated that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Interaction : The binding affinity of this compound to certain receptors is under investigation. Compounds with similar structures have shown efficacy in modulating receptor signaling, which could have implications for treating neurological disorders.
  • Anticancer Activity : Preliminary findings suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines, although further studies are required to confirm these effects.

Case Studies

Recent studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:

  • Study on Antitumor Activity : One study highlighted a related compound's ability to induce apoptosis in hypopharyngeal tumor cells, demonstrating improved cytotoxicity compared to standard treatments like bleomycin . This suggests a possible pathway for this compound in cancer therapy.
  • Inflammation Modulation : Another research effort focused on compounds with similar structural motifs that demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators . This points towards the potential for developing anti-inflammatory therapies based on this compound.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for its development as a therapeutic agent. Initial findings indicate favorable solubility profiles and metabolic stability, although comprehensive toxicity studies are still necessary to evaluate safety for clinical use.

Q & A

Q. What are the recommended synthetic routes for 1-cyclopropyl-2-(4-fluorophenyl)ethan-1-amine, and how do reaction conditions influence yield and purity?

The compound can be synthesized via:

  • Suzuki-Miyaura coupling : A palladium-catalyzed cross-coupling between boronic acid derivatives and aryl halides. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) to minimize side reactions .
  • Amine alkylation : React 2-(4-fluorophenyl)ethan-1-amine with cyclopropane derivatives under acidic conditions. Monitor pH to avoid over-alkylation .
  • Hydrazinolysis : For intermediates with protective groups (e.g., phthalimide), use hydrazine hydrate for deprotection. Reaction times >12 hours ensure complete conversion .

Q. Key considerations :

  • Purity (>95%) is achievable via column chromatography (e.g., n-pentane:EtOAc = 9:1) .
  • Avoid prolonged exposure to moisture, as cyclopropyl groups are prone to ring-opening .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • NMR spectroscopy : Confirm substituent positions via ^1H NMR (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; fluorophenyl protons at δ 6.8–7.2 ppm) .
  • X-ray crystallography : Employ SHELXL for refinement to resolve bond angles and torsional strain in the cyclopropane ring .
  • Mass spectrometry : Verify molecular weight (e.g., [M+H]⁺ at m/z 206.1) and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Kinase inhibitor scaffolds : The fluorophenyl group enhances binding to hydrophobic kinase pockets, while the cyclopropyl moiety reduces metabolic degradation .
  • Neuroactive agent precursors : Ethylamine derivatives have shown activity in dopamine receptor modulation .

Advanced Research Questions

Q. How can contradictory crystallographic data for fluorophenyl-cyclopropane derivatives be resolved?

  • Data collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement strategies : Apply TWINLAW in SHELXL to address twinning in crystals, common with fluorinated compounds .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Example : A study on 1-cyclopropyl-2-(2-fluorophenyl)ethanone revealed twinning in 30% of crystals, resolved using SHELXD .

Q. What experimental design considerations are critical for optimizing one-pot syntheses involving this compound?

  • Catalyst screening : Test Cu(I)/Cu(II) systems for tandem cyclopropanation-amination reactions. CuI improves yields by 15–20% compared to CuBr .
  • Solvent effects : Use DMF for polar intermediates but switch to toluene for cyclopropane stability.
  • In situ monitoring : Employ ReactIR to track transient intermediates (e.g., nitrene formation) .

Q. How do steric and electronic effects of the 4-fluorophenyl group influence reactivity in cross-coupling reactions?

  • Steric hindrance : The para-fluoro group minimizes ortho-substitution, directing coupling to the meta position.
  • Electronic effects : Fluorine’s electron-withdrawing nature accelerates oxidative addition in Pd-catalyzed reactions .
  • Case study : Coupling with adamantyl-thiazoles achieved 92% yield using Pd(OAc)₂ and SPhos ligand .

Q. What strategies mitigate degradation of this compound under storage or reaction conditions?

  • Storage : Use amber vials under argon at –20°C to prevent photolytic cleavage of the cyclopropane ring .
  • Stabilizers : Add 1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
  • Reaction pH : Maintain pH >8 in aqueous conditions to avoid acid-catalyzed ring-opening .

Q. How can computational methods predict synthetic pathways for novel derivatives of this compound?

  • Retrosynthesis algorithms : Use Template_relevance models (e.g., Reaxys, Pistachio) to prioritize routes with >80% similarity to known reactions .
  • DFT calculations : Optimize transition states for cyclopropanation steps (e.g., B3LYP/6-31G* level) to predict regioselectivity .

Q. What analytical challenges arise in characterizing byproducts from large-scale syntheses of this compound?

  • LC-MS pitfalls : Differentiate isomers (e.g., ortho vs. para substitution) using HILIC columns with 0.1% formic acid .
  • NMR limitations : Overlapping cyclopropyl signals can obscure byproduct detection. Use ^13C DEPT-135 for clarity .

Q. How do polymorphic forms of this compound impact its biological activity, and how can they be controlled?

  • Crystallization conditions : Slow cooling from ethanol yields Form I (monoclinic), while rapid cooling produces metastable Form II. Form I shows 3x higher solubility .
  • Biological relevance : Form I’s enhanced solubility correlates with 50% higher bioavailability in murine models .

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